- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant, Organic Letters, 2017, 19(21), 5772-5775

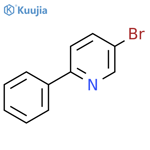

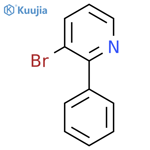

Cas no 88345-89-5 (3-Bromo-4-phenylpyridine)

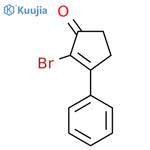

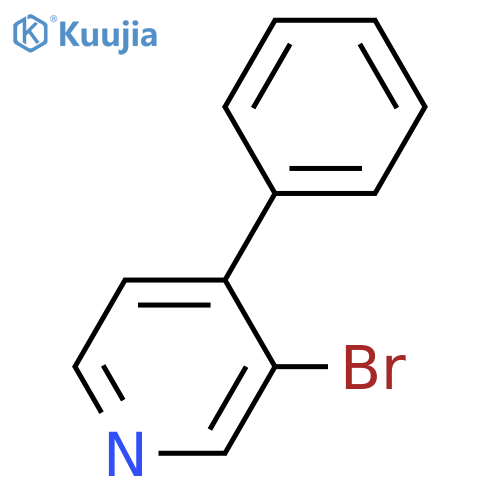

3-Bromo-4-phenylpyridine structure

Nombre del producto:3-Bromo-4-phenylpyridine

Número CAS:88345-89-5

MF:C11H8BrN

Megavatios:234.091921806335

MDL:MFCD04114247

CID:721055

PubChem ID:2762928

3-Bromo-4-phenylpyridine Propiedades químicas y físicas

Nombre e identificación

-

- Pyridine,3-bromo-4-phenyl-

- 3-BROMO-4-PHENYLPYRIDINE

- 3-bromanyl-4-phenyl-pyridine

- 4-Phenyl-3-bromopyridine

- Pyridine,3-bromo-4-phenyl

- 3-Bromo-4-phenylpyridine (ACI)

- AKOS023671717

- J-511946

- SY036468

- DB-015235

- SCHEMBL1203821

- DTXSID70376582

- BL000497

- 88345-89-5

- MFCD04114247

- CS-0156411

- LVNPADQPUYHCOR-UHFFFAOYSA-N

- AS-45740

- 3-Bromo-4-phenylpyridine

-

- MDL: MFCD04114247

- Renchi: 1S/C11H8BrN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H

- Clave inchi: LVNPADQPUYHCOR-UHFFFAOYSA-N

- Sonrisas: BrC1C(C2C=CC=CC=2)=CC=NC=1

Atributos calculados

- Calidad precisa: 232.98400

- Masa isotópica única: 232.984

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 1

- Complejidad: 154

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 3.2

- Superficie del Polo topológico: 12.9A^2

Propiedades experimentales

- Denso: 1.426

- Punto de fusión: 49-50

- Punto de ebullición: 293 ºC

- Punto de inflamación: 131 ºC

- índice de refracción: 1.606

- PSA: 12.89000

- Logp: 3.51110

3-Bromo-4-phenylpyridine Información de Seguridad

- Instrucciones de peligro: Irritant

-

Señalización de mercancías peligrosas:

3-Bromo-4-phenylpyridine Datos Aduaneros

- Código HS:2933399090

- Datos Aduaneros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-Bromo-4-phenylpyridine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-250mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 250mg |

¥548.0 | 2022-04-28 | |

| eNovation Chemicals LLC | Y1200639-10g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 95% | 10g |

$1275 | 2024-07-23 | |

| Apollo Scientific | OR9978-250mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 250mg |

£25.00 | 2025-02-21 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PE595-50mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 50mg |

205.0CNY | 2021-07-14 | |

| Alichem | A023023232-1g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 1g |

$1696.80 | 2023-08-31 | |

| TRC | B750993-10mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM120980-1g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 1g |

$202 | 2023-02-17 | |

| Alichem | A023023232-500mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 500mg |

$1019.20 | 2023-08-31 | |

| Matrix Scientific | 187928-10g |

3-Bromo-4-phenylpyridine |

88345-89-5 | 10g |

$1296.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49755-100mg |

3-Bromo-4-phenylpyridine |

88345-89-5 | 97% | 100mg |

¥366.0 | 2022-04-28 |

3-Bromo-4-phenylpyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt

Referencia

- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

2.2 Reagents: Water ; rt

2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

2.4 Reagents: Water ; 70 °C

3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

2.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

2.2 Reagents: Water ; rt

2.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

2.4 Reagents: Water ; 70 °C

3.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referencia

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

1.4 Reagents: Water ; 70 °C

2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

1.2 Reagents: Water ; rt

1.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

1.4 Reagents: Water ; 70 °C

2.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referencia

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referencia

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C

Referencia

Syntheses of Benzofuranoquinolines and Analogues via Photoinduced Acceptorless Dehydrogenative Annulation of o-Phenylfuranylpyridines

,

Organic Letters,

2019,

21(22),

9183-9187

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

3.2 Reagents: Water ; rt

3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

3.4 Reagents: Water ; 70 °C

4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

2.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

3.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

3.2 Reagents: Water ; rt

3.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

3.4 Reagents: Water ; 70 °C

4.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referencia

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Water ; -78 °C

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

4.2 Reagents: Water ; rt

4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

4.4 Reagents: Water ; 70 °C

5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C

1.3 Reagents: Water ; -78 °C

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 24 h, rt

3.1 Reagents: N-Bromosuccinimide Catalysts: Trimethylsilyl triflate Solvents: Acetonitrile ; 12 h, rt

4.1 Reagents: Cerium trichloride , Sodium borohydride Solvents: Methanol ; 2 min, rt; 30 min, rt

4.2 Reagents: Water ; rt

4.3 Reagents: Sodium azide Solvents: Dimethylformamide ; rt; 2 h, rt → 70 °C

4.4 Reagents: Water ; 70 °C

5.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: 1,2-Dichloroethane ; 5 h, 80 °C

Referencia

A Pd(II)-Catalyzed Ring-Expansion Reaction of Cyclic 2-Azidoalcohol Derivatives: Synthesis of Azaheterocycles

,

Journal of the American Chemical Society,

2009,

131(36),

12886-12887

3-Bromo-4-phenylpyridine Raw materials

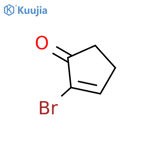

- 2-Bromocyclopent-2-enone

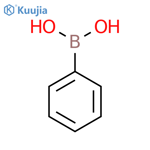

- Phenylboronic acid

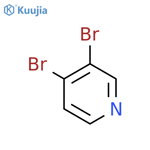

- 3,4-Dibromopyridine

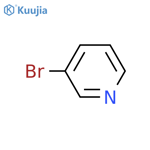

- 3-Bromopyridine

- 2-Bromo-3-phenyl-2-cyclopenten-1-one

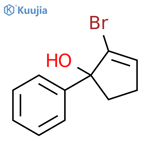

- 2-Bromo-1-phenyl-2-cyclopenten-1-ol

3-Bromo-4-phenylpyridine Preparation Products

3-Bromo-4-phenylpyridine Literatura relevante

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

88345-89-5 (3-Bromo-4-phenylpyridine) Productos relacionados

- 1233958-90-1(1-Cyclohexyl-3-(piperidin-4-yl)urea hydrochloride)

- 2227688-49-3((1R)-3-amino-1-(4-bromofuran-2-yl)propan-1-ol)

- 2411299-66-4(N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide)

- 2138427-08-2(3-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)

- 620-02-0(5-Methylfurfural)

- 2648982-72-1(1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-[(3-methylbutyl)amino]ethan-1-ol)

- 13367-85-6(PGB2 (Prostaglandin B2))

- 4957-17-9(1-methoxy-2-(3-methylbut-2-en-1-yl)benzene)

- 162607-23-0(2,5-dimethylthiophen-3-ylboronic acid)

- 2167534-22-5(1-[3-(Triazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:88345-89-5)3-Bromo-4-phenylpyridine

Pureza:99%

Cantidad:5g

Precio ($):345.0